molecular formula C19H21N5 B2733812 2-Ethyl-3-methyl-1-(piperazin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 294651-63-1

2-Ethyl-3-methyl-1-(piperazin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B2733812
CAS No.: 294651-63-1
M. Wt: 319.412
InChI Key: RFAWMRAGVSOYNK-UHFFFAOYSA-N
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Description

2-Ethyl-3-methyl-1-(piperazin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile is a heterocyclic compound that belongs to the class of pyrido[1,2-a]benzimidazoles

Scientific Research Applications

Mechanism of Action

The mechanism of action of similar compounds has been studied in the context of their biological activity. For instance, 3-(piperazin-1-yl)-1,2-benzothiazole derivatives act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .

Safety and Hazards

The safety and hazards of similar compounds have been indicated by hazard statements such as H302, H315, H318, H335 .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-3-methyl-1-(piperazin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-3-methyl-1-(piperazin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile is unique due to its specific structural features, which confer distinct biological activities. Its combination of a pyrido[1,2-a]benzimidazole core with a piperazine moiety makes it a versatile compound for various applications in medicinal chemistry .

Properties

IUPAC Name

2-ethyl-3-methyl-1-piperazin-1-ylpyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5/c1-3-14-13(2)15(12-20)18-22-16-6-4-5-7-17(16)24(18)19(14)23-10-8-21-9-11-23/h4-7,21H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFAWMRAGVSOYNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)N4CCNCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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